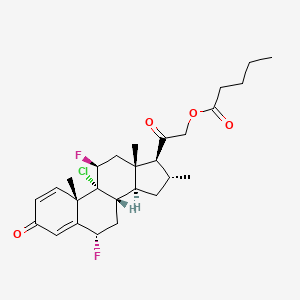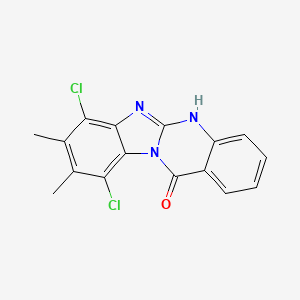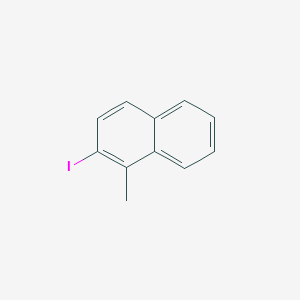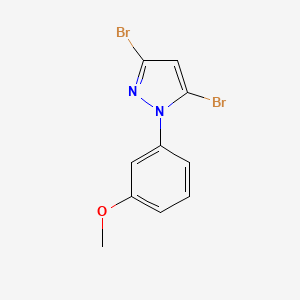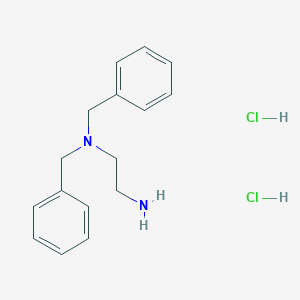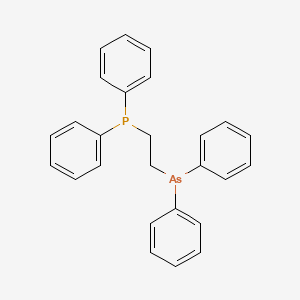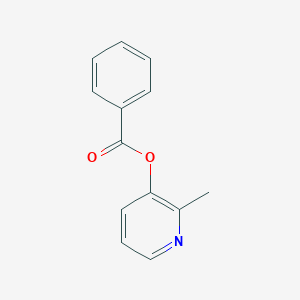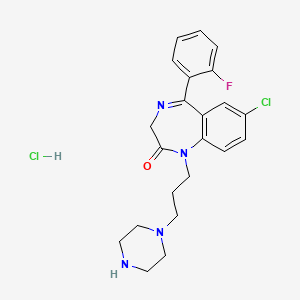
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that enhance its pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or ester. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of benzodiazepines generally follows similar synthetic routes but on a larger scale. The process may involve additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Halogenation, alkylation, and acylation are common substitution reactions that modify the benzodiazepine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzodiazepine core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable tool in medicinal chemistry.
Biology
Biologically, benzodiazepines are known for their interaction with the central nervous system. This compound may be studied for its effects on neurotransmitter receptors, such as GABA receptors, which play a crucial role in regulating anxiety and sleep.
Medicine
Medically, benzodiazepines are widely used for their anxiolytic, sedative, and muscle relaxant properties. This compound may be investigated for its potential therapeutic applications in treating anxiety disorders, insomnia, and epilepsy.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique chemical properties may offer advantages over existing benzodiazepines, such as improved efficacy or reduced side effects.
Mechanism of Action
The mechanism of action of benzodiazepines involves their binding to the GABA-A receptor, a type of neurotransmitter receptor in the brain. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects on neuronal activity. The result is a calming effect on the central nervous system, which helps alleviate anxiety and induce sleep.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for treating anxiety and panic disorders.
Lorazepam: Used for its sedative and anxiolytic effects.
Uniqueness
The uniqueness of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride lies in its specific substituents, which may enhance its binding affinity to GABA receptors or alter its pharmacokinetic properties. These modifications can result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines.
Properties
CAS No. |
1057-13-2 |
|---|---|
Molecular Formula |
C22H25Cl2FN4O |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-(3-piperazin-1-ylpropyl)-3H-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C22H24ClFN4O.ClH/c23-16-6-7-20-18(14-16)22(17-4-1-2-5-19(17)24)26-15-21(29)28(20)11-3-10-27-12-8-25-9-13-27;/h1-2,4-7,14,25H,3,8-13,15H2;1H |
InChI Key |
BLCXTJIOJVGBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
